molecular formula C24H16Cl2N4 B3051159 1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 31515-20-5

1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B3051159
CAS No.: 31515-20-5
M. Wt: 431.3 g/mol
InChI Key: BXWJMBTYWXFAHW-UHFFFAOYSA-L
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Description

1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: is a compound that belongs to the family of bipyridinium salts. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two cyanophenyl groups attached to a bipyridine core, with chloride ions balancing the charge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4-cyanobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their electronic and catalytic properties .

Biology: In biological research, this compound is used as a redox indicator due to its distinct color changes upon oxidation and reduction. It is also explored for its potential in drug delivery systems .

Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for developing new therapeutic agents, particularly in the field of cancer treatment .

Industry: In the industrial sector, this compound is used in the development of smart materials, such as photochromic and thermochromic sensors. These materials change color in response to light and temperature, making them useful in various applications.

Comparison with Similar Compounds

  • 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium chloride
  • 1,1’-bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium chloride
  • 4,4’-bipyridine

Uniqueness: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electronic properties and the presence of cyanophenyl groups, which enhance its reactivity and stability. Compared to other bipyridinium salts, this compound exhibits stronger color changes and higher stability in various chemical environments.

Properties

IUPAC Name

4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWJMBTYWXFAHW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603282
Record name 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31515-20-5
Record name 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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